4-(1,3-Thiazol-2-yl)aniline dihydrochloride
Overview
Description
4-(1,3-Thiazol-2-yl)aniline dihydrochloride is a useful research compound. Its molecular formula is C9H10Cl2N2S and its molecular weight is 249.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride. These factors can include temperature, pH, and the presence of other substances. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
4-(1,3-Thiazol-2-yl)aniline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting cellular processes. Additionally, this compound can act as a ligand, binding to specific receptors and modulating their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses . It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its biological activity. In vitro studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s effects on cellular function. Long-term studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activity . Higher doses can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the flux of metabolic intermediates and the levels of metabolites . For example, the compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, such as nucleotides and amino acids . This inhibition can lead to reduced levels of these metabolites, affecting cellular growth and proliferation. Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, impacting ATP production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity. For instance, the compound’s ability to accumulate in specific tissues can enhance its therapeutic effects while minimizing systemic toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its effects on cellular processes. For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can impact energy metabolism .
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEQPJMBQLMDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.